molecular formula C10H15N3O B2648405 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine CAS No. 2097888-21-4

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine

Cat. No.: B2648405
CAS No.: 2097888-21-4
M. Wt: 193.25
InChI Key: BIXCUJDPAALASB-UHFFFAOYSA-N
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Description

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine is a chemical compound with the molecular formula C10H15N3O. It features a pyrimidine ring, a fundamental heterocyclic structure in medicinal chemistry, which is substituted at the 2-position with a 3-methoxypyrrolidine group and at the 4-position with a methyl group . The 4-methylpyrimidine scaffold is a known building block in organic synthesis . The 3-methoxypyrrolidine substituent is a feature found in biologically active molecules; for instance, analogues containing this group, such as certain phenylpyrimidine-carboxamides, have been investigated as potent P2Y12 receptor antagonists with antiplatelet efficacy . This structural relationship suggests potential utility for this compound as a key intermediate or precursor in pharmaceutical research and development, particularly in the synthesis of novel therapeutic candidates. As a building block, it can be used to explore structure-activity relationships in drug discovery programs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Ensure all handling and storage procedures adhere to the relevant safety data sheets (SDS) and laboratory safety protocols.

Properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)13-6-4-9(7-13)14-2/h3,5,9H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCUJDPAALASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 3-methoxypyrrolidine under specific conditions. One common method includes:

    Starting Materials: 4-methylpyrimidine and 3-methoxypyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure: Piperidine substituent at the 6-position, amino group at the 2-position, and methyl group at the 4-position of pyrimidine.
  • Key Differences: Substituent Position: The target compound has a 3-methoxypyrrolidine group at the 2-position, whereas this analogue features a piperidine ring at the 6-position.
  • Research Findings: Synthesized for drug design due to pyrimidine's role in therapeutic agents. Crystal structure analysis revealed planar pyrimidine rings and intermolecular hydrogen bonds involving the amino group .

4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine

  • Structure : Methoxy group at the 4-position of pyrimidine and a pyrazole ring with methoxy/methyl groups at the 2-position.
  • Key Differences: Heterocyclic Attachment: Pyrazole vs. pyrrolidine substituents, affecting conformational flexibility and steric bulk. LogP: Reported logP of 1.01, indicating moderate lipophilicity .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Hybrid thieno-pyrimidine fused with a pyrazolo-pyrimidine system.
  • Key Differences: Core Structure: Fused bicyclic systems vs. a monocyclic pyrimidine in the target compound, impacting π-π stacking and binding affinity.

Biological Activity

2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol

The pyrimidine ring is known for its role in various biological systems, and the addition of a methoxypyrrolidine moiety enhances its pharmacological profile.

The compound's mechanism of action primarily involves interaction with specific enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of certain metabolic pathways, potentially affecting lipid metabolism and signaling pathways related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Studies on the SAR of pyrimidine derivatives have demonstrated that modifications to the pyrimidine core significantly influence biological activity. For instance, substituents at the 4-position of the pyrimidine ring can enhance potency against specific targets, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is involved in endocannabinoid signaling .

SubstituentBiological ActivityReference
3-MethoxypyrrolidineIncreased inhibition of NAPE-PLD
Methyl group at 4-positionEnhanced lipophilicity and receptor binding

Antimicrobial Activity

In a study evaluating various pyrimidine derivatives, this compound exhibited moderate activity against drug-sensitive strains of Mycobacterium tuberculosis but was less effective against Gram-negative bacteria such as E. coli and P. aeruginosa . This suggests a selective action that could be harnessed for targeted antimicrobial therapies.

Anti-inflammatory Properties

Another significant aspect of this compound is its potential anti-inflammatory effects. Research has shown that derivatives with similar structures can modulate inflammatory responses by inhibiting specific enzymes involved in the production of pro-inflammatory mediators . The methoxypyrrolidine group appears to play a crucial role in enhancing these effects.

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